4-Chloro-3-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid is the major metabolite of tripamide (N-(4-aza-endo-tricyclo[5.2.1.0(2,6))]-decan-4-yl)-4-chloro-3-sulfamoylbenzamide), new antihypertensive agent. It is present as impurity in clopamide tablets and has been quantitated by chromatographic-densitometric method.
4-chloro-3-sulfamoylbenzoic acid is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 1205-30-7
VCID: VC21348492
InChI: InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
SMILES: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl
Molecular Formula: C7H6ClNO4S
Molecular Weight: 235.65 g/mol

4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: VC21348492

Molecular Formula: C7H6ClNO4S

Molecular Weight: 235.65 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Chloro-3-sulfamoylbenzoic acid - 1205-30-7

CAS No. 1205-30-7
Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
IUPAC Name 4-chloro-3-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Standard InChI Key FHQAWINGVCDTTG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl
Appearance Off-White Solid
Melting Point 261-263°C

Chemical Structure and Properties

4-Chloro-3-sulfamoylbenzoic acid belongs to the class of substituted benzoic acids featuring both a chloro and a sulfamoyl functional group. The compound's structure is characterized by a benzoic acid backbone with a chlorine atom at position 4 and a sulfamoyl group (SO₂NH₂) at position 3. This particular arrangement of functional groups contributes to its pharmaceutical potential.

Molecular Structure

The molecular structure of 4-Chloro-3-sulfamoylbenzoic acid consists of a benzene ring substituted with three key functional groups:

  • A carboxylic acid group (-COOH)

  • A chlorine atom at position 4

  • A sulfamoyl group (-SO₂NH₂) at position 3

This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and moderate polarity, which influences its solubility and pharmaceutical behavior.

Synthesis and Derivatives

Key Derivatives

The most significant derivatives of 4-Chloro-3-sulfamoylbenzoic acid documented in research are its hydrazide derivatives, particularly those with additional modifications creating benzimidazole structures. These derivatives have been patented for their pharmacological properties .

One important class of derivatives includes compounds of the general formula (I) where:

  • R can be hydrogen, trifluoromethyl, carboxy, C2-5-alkoxycarbonyl, cyano, benzoyl, sulfamoyl, or C1-4 alkylsulfonyl

  • R1 can be hydrogen, linear or branched chain C1-4-alkyl, C1-4 alkylthio, C1-4 alkylsulfonyl, benzylthio, benzylsulfonyl, phenyl, hydroxy, or mercapto

  • R2 can be hydrogen or chlorine

These structural variations provide a range of compounds with similar pharmacological profiles but varying potencies and properties.

Pharmacological Profile

Diuretic and Saluretic Activity

Derivatives of 4-Chloro-3-sulfamoylbenzoic acid, particularly the hydrazide derivatives, demonstrate significant diuretic and saluretic activities. These properties make them potential candidates for the treatment of conditions associated with fluid retention, such as hypertension, heart failure, and edema.

The research indicates that these compounds promote sodium and water excretion with a favorable sodium-to-potassium ratio. In comparative studies with established diuretics like Dihydrochlorothiazide and Furosemide, specific derivatives (particularly those described in the patent example 1) showed advantageous diuretic profiles at a 5 mg/kg oral dose in rats .

Antihypertensive Effects

Beyond their diuretic properties, derivatives of 4-Chloro-3-sulfamoylbenzoic acid also demonstrate direct antihypertensive activity. Testing in spontaneously hypertensive male rats showed that the compound from Example 1 of the patent induced a significant hypotension effect of 21.1% within 12 hours after administration at a dose of 5 mg/kg .

This dual mechanism of action—combining diuretic effects with direct antihypertensive properties—potentially offers advantages over single-mechanism antihypertensive agents.

Structure-Activity Relationships

The pharmacological activity of 4-Chloro-3-sulfamoylbenzoic acid derivatives appears to be significantly influenced by their structural features. The presence of the sulfamoyl group is particularly important, as it is a common feature in many diuretics including the thiazide class and loop diuretics like furosemide.

The chemical substitutions on the benzimidazole ring system of the derivatives play crucial roles in determining their pharmacological properties. Various substituents at positions R, R1, and R2 can modulate both the potency and the selectivity of the diuretic and antihypertensive effects .

This structure-activity relationship suggests that 4-Chloro-3-sulfamoylbenzoic acid serves as an important pharmacophore, with modifications of its structure allowing for fine-tuning of pharmacological properties.

Comparison with Established Diuretics

The structural features of 4-Chloro-3-sulfamoylbenzoic acid and its derivatives bear resemblance to established diuretic agents, particularly those in the sulfonamide class. The presence of the sulfamoyl group is a common feature in many clinically used diuretics, including:

Diuretic ClassExamplesCommon Structural Features
ThiazidesHydrochlorothiazideSulfonamide group, heterocyclic ring
Loop DiureticsFurosemideSulfonamide group, carboxylic acid
4-Chloro-3-sulfamoylbenzoic acid derivativesPatent compoundsSulfonamide group, carboxylic acid derivative, chloro substituent

This structural similarity explains the comparable pharmacological activities while the specific modifications in 4-Chloro-3-sulfamoylbenzoic acid derivatives account for their potentially advantageous properties .

Synthetic Methodology

Preparation of Derivatives

The patent literature describes several synthetic routes for preparing derivatives of 4-Chloro-3-sulfamoylbenzoic acid. These methods typically involve:

  • Acylation reactions using acyl chlorides or mixed anhydrides

  • Reactions with carbon disulfide or thiophosene

  • Cyclization reactions to form benzimidazole structures

  • Protective group strategies for selective functionalization

These synthetic approaches provide flexible methods for creating a range of derivatives with varied substitution patterns, allowing for the exploration of structure-activity relationships.

Example Synthesis Route

One documented synthesis route for a 4-Chloro-3-sulfamoylbenzoic acid derivative involves reacting a 2-aminophenylhydrazine derivative with N,N'-dicarboalkoxy-S-methylisothiourea to form a benzimidazole derivative. This is followed by hydrolysis with sodium hydroxide to yield the target compound .

A specific example described in the patent yields 1-(4'-chloro-3'-sulfamoylbenzoyl)amino-5-carboxybenzimidazole-2-thione monohydrate as snow-white crystals with a melting point of 320-322°C. The synthesis involves multiple steps including esterification, acylation, cyclization, and hydrolysis reactions .

Pharmaceutical Applications

Advantages Over Existing Treatments

The derivatives of 4-Chloro-3-sulfamoylbenzoic acid appear to offer several advantages over existing diuretic medications:

  • Longer duration of action (24 hours), potentially allowing for once-daily dosing

  • Gradual onset of effect, reducing the risk of rapid fluid and electrolyte shifts

  • Favorable safety profile with minimal impact on glucose tolerance, uric acid levels, and cholesterol

  • Lower acute toxicity compared to reference drugs, suggesting improved therapeutic safety index

These advantages position 4-Chloro-3-sulfamoylbenzoic acid derivatives as potentially valuable additions to the therapeutic arsenal for conditions requiring diuretic therapy.

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